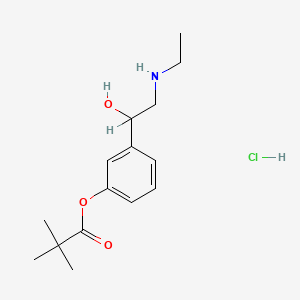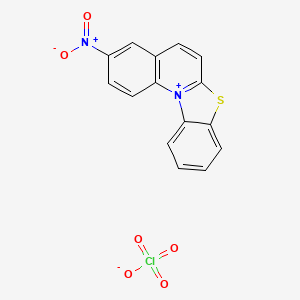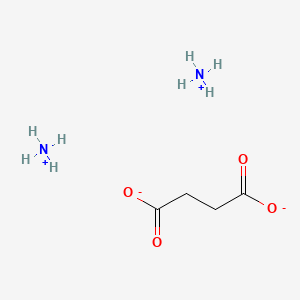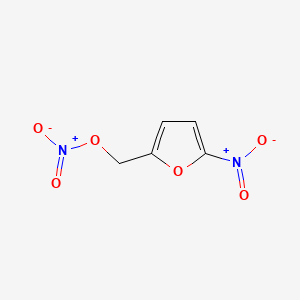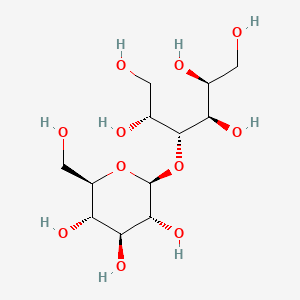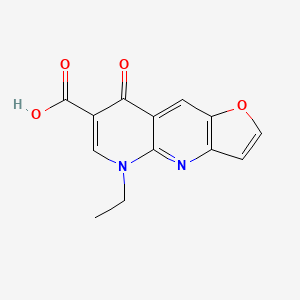
5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DJ-6783 involves the formation of the furo[3,2-b][1,8]naphthyridine core structure. The synthetic route typically includes the following steps:
Formation of the naphthyridine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furo moiety: The furo ring is introduced through a cyclization reaction involving an appropriate dihydrofuran precursor.
Functional group modifications:
Industrial Production Methods
Industrial production of DJ-6783 involves optimizing the synthetic route for large-scale production. This includes:
Optimization of reaction conditions: Ensuring high yield and purity by controlling temperature, pressure, and reaction time.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
DJ-6783 undergoes various chemical reactions, including:
Oxidation: Conversion of the dihydrofuran ring to a furan ring.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Substitution reactions involving the carboxylic acid group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are used for substitution reactions
Major Products
The major products formed from these reactions include:
Oxidation: Formation of the furan ring.
Reduction: Formation of the hydroxyl derivative.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
DJ-6783 has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other quinolone derivatives.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential use as an antibiotic.
Industry: Used in the development of new antimicrobial agents .
Mechanism of Action
DJ-6783 exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, DJ-6783 prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: A second-generation fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity and reduced side effects.
Ciprofloxacin: A widely used fluoroquinolone with strong activity against Gram-negative bacteria .
Uniqueness
DJ-6783 is unique due to its strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. It also has a distinct chemical structure with a furo[3,2-b][1,8]naphthyridine core, which sets it apart from other quinolone derivatives .
Properties
CAS No. |
73101-87-8 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-ethyl-8-oxofuro[3,2-b][1,8]naphthyridine-7-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-2-15-6-8(13(17)18)11(16)7-5-10-9(3-4-19-10)14-12(7)15/h3-6H,2H2,1H3,(H,17,18) |
InChI Key |
IRRYFLAZTLGICF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O |
Key on ui other cas no. |
73101-87-8 |
Synonyms |
DJ 6783 DJ 6783, sodium salt DJ-6783 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1195291.png)

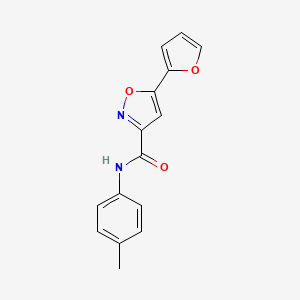
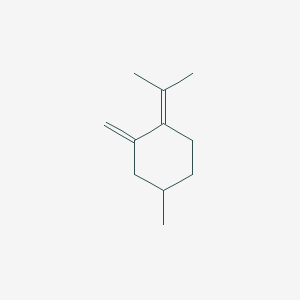
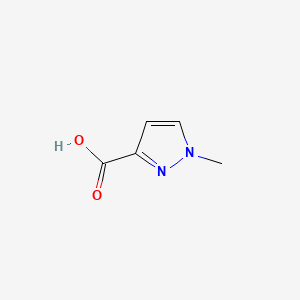
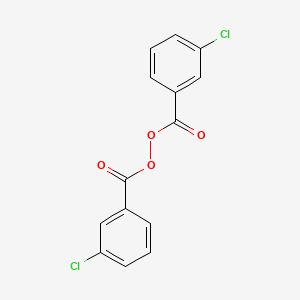
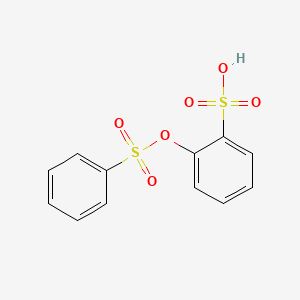

![Ethanone,2-[(1,1-dimethyl-2-phenylethyl)methylamino]-1-(3-hydroxyphenyl)-](/img/structure/B1195308.png)
